MK-0952

Description

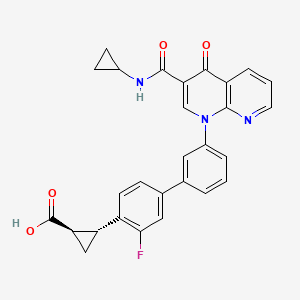

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYPBAHXIIVDCJ-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934995-87-6 | |

| Record name | MK-0952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934995876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0952 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N48GH1UIR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-0952: A Technical Analysis of a Selective PDE4 Inhibitor for Cognitive Enhancement

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0952 is a selective and potent inhibitor of phosphodiesterase type 4 (PDE4) developed by Merck for the treatment of long-term memory loss and mild cognitive impairment, with investigations extending to Alzheimer's disease.[1][2] The compound's mechanism of action is centered on the enhancement of cyclic adenosine monophosphate (cAMP) signaling within neuronal cells, a critical pathway for synaptic plasticity and memory consolidation. Preclinical data highlight its high intrinsic potency.[2] However, a Phase II clinical trial in patients with mild-to-moderate Alzheimer's disease was completed in 2008, and the results have not been publicly disclosed, leaving the clinical efficacy and safety profile of this compound undetermined.[3] This document provides a comprehensive overview of the core mechanism, available preclinical data, and relevant experimental methodologies associated with this compound and its target class.

Core Mechanism of Action: PDE4 Inhibition

This compound functions as a selective inhibitor of the PDE4 enzyme family. PDE4 is the primary enzyme responsible for the hydrolysis and subsequent inactivation of the second messenger cAMP in the central nervous system.[1] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation.

This increase in cAMP levels activates downstream signaling cascades crucial for cognitive processes. The principal pathway involves the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), a key transcription factor. Phosphorylated CREB (pCREB) binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter regions of various genes, modulating their transcription. The genes targeted by pCREB are integral to synaptic plasticity, long-term potentiation (LTP), and the formation and consolidation of long-term memories. Multiple lines of evidence suggest that the PDE4D isoform is a primary target for the memory-enhancing effects of PDE4 inhibitors.

References

An In-depth Technical Guide to the Core Attributes of MK-0952

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key preclinical data for MK-0952, a selective phosphodiesterase 4 (PDE4) inhibitor. This compound was developed for the potential treatment of long-term memory loss and mild cognitive impairment.[1][2] This document is intended for an audience with a technical background in pharmacology and drug development.

Chemical Structure and Properties

This compound is a novel 8-biarylnaphthyridinone derivative.[1][2] Its chemical identity is well-defined by its IUPAC name and various chemical identifiers.

(1R,2R)-2-(3'-(3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-3-fluoro-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C28H22FN3O4 | [1] |

| Molecular Weight | 483.50 g/mol | [1] |

| CAS Number | 934995-87-6 (acid) | [1] |

| IUPAC Name | (1R,2R)-2-(3'-(3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-3-fluoro-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | [1] |

| Synonyms | MK0952, MK 0952 | [1] |

| InChI Key | PSYPBAHXIIVDCJ-FCHUYYIVSA-N | [1] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway, which in turn leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation.

The following diagram illustrates the core signaling pathway modulated by this compound.

Caption: this compound inhibits PDE4, increasing cAMP levels and activating the PKA-CREB signaling pathway to promote gene expression related to memory.

Preclinical Data

This compound has been characterized in a series of preclinical assays to determine its potency and potential efficacy. The available data highlights its high intrinsic potency as a PDE4 inhibitor.

| Assay | Parameter | Value | Reference |

| Enzymatic Assay | IC50 (PDE4) | 0.6 nM | [1][2] |

| Whole Blood Assay | IC50 | 555 nM | [1][2] |

The significant difference between the enzymatic and whole blood IC50 values suggests that this compound has limited activity in whole blood, a characteristic that was part of a new paradigm for developing PDE4 inhibitors for CNS indications.[1][2] The discovery of this compound was supported by in vivo results from two preclinical efficacy tests and one test assessing adverse effects, though specific data from these studies are not publicly available.[1][2]

Experimental Protocols

While the specific experimental protocols for the preclinical evaluation of this compound have not been disclosed, the following are representative methodologies for characterizing a novel PDE4 inhibitor for cognitive enhancement.

PDE4 Enzyme Inhibition Assay (Radiometric)

This assay is a standard method to determine the in vitro potency of a compound against the target enzyme.

-

Objective: To quantify the IC50 value of a test compound against purified PDE4 enzyme.

-

Materials:

-

Recombinant human PDE4 enzyme

-

[3H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Test compound (serial dilutions)

-

Snake venom nucleotidase

-

Ion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

-

-

Procedure:

-

The test compound is serially diluted and added to a 96-well plate.

-

Recombinant PDE4 enzyme is added to each well.

-

The reaction is initiated by the addition of a mixture of [3H]-cAMP and unlabeled cAMP.

-

The plate is incubated at 30°C for a defined period (e.g., 20 minutes).

-

The reaction is terminated.

-

Snake venom nucleotidase is added to convert the [3H]-5'-AMP product to [3H]-adenosine.

-

The mixture is passed through an ion-exchange resin to separate the [3H]-adenosine from unreacted [3H]-cAMP.

-

The radioactivity of the eluate containing [3H]-adenosine is measured using a scintillation counter.

-

The percentage of inhibition is calculated for each compound concentration relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

-

Animal Model of Cognitive Impairment (Scopolamine-Induced Amnesia)

This is a common in vivo model to assess the potential of a compound to reverse cognitive deficits.

-

Objective: To evaluate the efficacy of a test compound in reversing scopolamine-induced memory impairment in a behavioral task.

-

Animal Model: Male Wistar rats or C57BL/6 mice.

-

Materials:

-

Test compound

-

Scopolamine hydrobromide

-

Vehicle (for compound and scopolamine)

-

Behavioral apparatus (e.g., Morris Water Maze, Novel Object Recognition arena)

-

-

Procedure (Novel Object Recognition):

-

Habituation: Animals are habituated to the testing arena for a set period over several days.

-

Training (Familiarization) Phase:

-

The test compound or vehicle is administered at a specific time before the training session (e.g., 60 minutes).

-

Scopolamine or its vehicle is administered at a specific time to induce amnesia (e.g., 30 minutes before training).

-

Each animal is placed in the arena with two identical objects and allowed to explore for a set time (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

-

Testing (Choice) Phase:

-

After a retention interval (e.g., 24 hours), the animal is returned to the arena.

-

One of the familiar objects is replaced with a novel object.

-

The animal is allowed to explore, and the time spent exploring the familiar versus the novel object is recorded.

-

-

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory. The DIs of the compound-treated group are compared to the scopolamine-only group to determine if the compound reversed the amnesic effect.

The following diagram illustrates a general experimental workflow for the preclinical characterization of a cognitive-enhancing compound like this compound.

Caption: A general workflow for the preclinical characterization of a PDE4 inhibitor, from in vitro screening to in vivo efficacy and safety studies.

Clinical Development

This compound was advanced into a Phase II clinical trial to evaluate its efficacy in patients with mild-to-moderate Alzheimer's disease (NCT00362024).[3][4] The study was completed, but the results have not been publicly disclosed.[3]

Conclusion

This compound is a potent, selective PDE4 inhibitor that was developed as a potential therapeutic for cognitive disorders. Its mechanism of action through the modulation of the cAMP-PKA-CREB signaling pathway is well-established for this class of compounds. While preclinical data indicated high potency, the outcome of its clinical development remains unknown. The information presented in this guide provides a core technical overview of this compound for research and drug development professionals.

References

MK-0952: A Selective PDE4 Inhibitor for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-0952 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4) developed by Merck for the treatment of long-term memory loss and mild cognitive impairment. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), this compound modulates signaling pathways crucial for synaptic plasticity and memory formation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key pharmacological data, and the preclinical evidence supporting its potential as a cognitive enhancer. While detailed proprietary experimental protocols from the primary research are not publicly available, this guide furnishes generalized methodologies for the key assays used in its evaluation.

Introduction to PDE4 Inhibition and Cognitive Function

Phosphodiesterase 4 (PDE4) is a critical enzyme in the central nervous system responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a myriad of cellular processes, including learning and memory. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA). Activated PKA can then phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) plays a pivotal role in the transcription of genes necessary for long-term potentiation (LTP) and synaptic plasticity, the cellular underpinnings of memory formation.

This compound was developed as a selective PDE4 inhibitor with the therapeutic goal of enhancing cognitive function, particularly in the context of age-related memory decline and neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action

This compound exerts its pro-cognitive effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to elevated cAMP levels within neurons. The subsequent activation of the cAMP/PKA/pCREB signaling cascade is believed to be the primary mechanism through which this compound enhances synaptic plasticity and improves memory.

Quantitative Pharmacological Data

This compound is a highly potent inhibitor of the PDE4 enzyme. The following table summarizes the key in vitro potency data. A comprehensive selectivity profile against other PDE subtypes has not been made publicly available.

| Parameter | Value | Description |

| Intrinsic IC50 | 0.6 nM | The half-maximal inhibitory concentration against the isolated PDE4 enzyme, indicating high intrinsic potency.[1][2][3] |

| Whole Blood IC50 | 555 nM | The half-maximal inhibitory concentration in human whole blood, a more physiologically relevant measure of potency that accounts for plasma protein binding and cell permeability.[1][2][3] |

Preclinical Efficacy in Cognitive Models

This compound demonstrated efficacy in preclinical rodent models of learning and memory. The primary publication cites two key behavioral assays: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) Delayed Matching to Place (DMTP) task in rats. While the specific protocols for the this compound studies are not detailed in the available literature, generalized methodologies for these standard assays are provided below.

Experimental Protocols

4.1.1. Novel Object Recognition (NOR) Test in Rats

The NOR test is a widely used assay to assess recognition memory in rodents, leveraging their innate preference for novelty.

-

Apparatus: An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. Two sets of identical objects, and one set of novel objects, are required. The objects should be heavy enough that the rats cannot displace them.

-

Habituation Phase: Rats are individually habituated to the empty testing arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing to reduce anxiety and exploratory behavior unrelated to the objects.

-

Sample Phase (T1): Each rat is placed in the arena containing two identical objects and allowed to explore freely for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within a close proximity (e.g., <2 cm) to the object and oriented towards it.

-

Inter-Trial Interval (ITI): Following the sample phase, the rat is returned to its home cage for a specific duration. The length of the ITI can be varied to assess short-term or long-term memory.

-

Choice Phase (T2): The rat is returned to the arena, which now contains one familiar object from the sample phase and one novel object. The time spent exploring each object is recorded for a set period (e.g., 3-5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one.

4.1.2. Morris Water Maze (MWM) - Delayed Matching to Place (DMTP) Task in Rats

The MWM is a classic behavioral task to assess spatial learning and memory. The DMTP variant specifically probes working memory.

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.

-

Procedure:

-

Trial 1 (Sample Trial): The hidden platform is placed in a specific location in the pool. The rat is placed in the water from a random starting position and allowed to swim until it finds the platform. If it fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it. The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

-

Inter-Trial Interval (ITI): The rat is removed from the pool for a defined delay period.

-

Trial 2 (Choice Trial): The rat is returned to the pool from the same or a different starting position. The latency to find the platform in the same location is recorded.

-

-

Daily Protocol: The location of the platform is changed each day, requiring the rat to learn a new position daily. The performance on Trial 2 relative to Trial 1 on each day is a measure of working memory for that day's platform location.

-

Data Analysis: The primary measure is the escape latency (time to find the platform). A shorter escape latency on Trial 2 compared to Trial 1 indicates successful memory of the platform's location.

Comparative Analysis

The primary publication on this compound mentions that its profile was compared to two other Merck compounds, likely MK-0359 and MK-0873, to validate a proposed hypothesis.[1][2][3] However, specific comparative data for these compounds alongside this compound is not publicly available. Both MK-0359 and MK-0873 are also known to be selective PDE4 inhibitors that were investigated for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Assessment of Adverse Effects

A significant challenge with PDE4 inhibitors is their propensity to cause side effects, particularly emesis (vomiting). As rodents do not vomit, a surrogate model is often used to assess the emetic potential of these compounds.

Experimental Protocol: Reversal of α2-Adrenoceptor Agonist-Induced Anesthesia

-

Rationale: The emetic effects of PDE4 inhibitors are thought to be mediated, at least in part, through a central noradrenergic pathway. The reversal of anesthesia induced by α2-adrenoceptor agonists (like xylazine) serves as a functional assay to predict emetic potential.

-

Procedure:

-

Rats are anesthetized with a combination of an α2-adrenoceptor agonist (e.g., xylazine) and an anesthetic (e.g., ketamine).

-

The test compound (this compound) is administered, and the duration of anesthesia (loss of righting reflex) is measured.

-

A significant reduction in the duration of anesthesia compared to a vehicle-treated control group suggests a potential for emetic side effects.

-

Clinical Development

This compound entered a Phase II clinical trial for patients with mild to moderate Alzheimer's disease (ClinicalTrials.gov Identifier: NCT00362024). This trial was completed in 2008; however, the results have not been publicly disclosed.[4][5][6]

Conclusion

This compound is a potent, selective PDE4 inhibitor that has demonstrated pro-cognitive effects in preclinical models of learning and memory. Its mechanism of action via the enhancement of the cAMP/PKA/pCREB signaling pathway provides a strong rationale for its investigation as a treatment for cognitive decline. While the lack of publicly available clinical trial data and detailed preclinical protocols limits a full assessment of its therapeutic potential and side effect profile, the foundational data on this compound highlights the continued interest in selective PDE4 inhibition as a promising strategy for addressing cognitive impairment. Further research into brain-penetrant, subtype-selective PDE4 inhibitors with an improved therapeutic window remains a key objective in this field.

References

- 1. Discovery of this compound, a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MK-0952: A Selective PDE4 Inhibitor for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of MK-0952, a selective phosphodiesterase 4 (PDE4) inhibitor developed by Merck for the treatment of long-term memory loss and mild cognitive impairment, with a primary focus on Alzheimer's disease. This document details the core pharmacology, preclinical data, and the underlying scientific rationale for its development, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound elevates intracellular cAMP levels, a mechanism that has been shown to be crucial for synaptic plasticity and memory formation.[2][3] Developed from a series of 8-biarylnaphthyridinones, this compound emerged as a clinical candidate with a promising in vitro profile.[1] Although a Phase II clinical trial for Alzheimer's disease was completed, the results have not been publicly disclosed.[4] This guide synthesizes the available preclinical information on this compound.

Core Pharmacology and Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a key transcription factor involved in the expression of genes essential for long-term memory consolidation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

| PDE4 Enzyme Inhibition IC50 | 0.6 nM | Purified recombinant human PDE4 | [1] |

| Human Whole Blood IC50 | 555 nM | LPS-induced TNF-α release | [1] |

Table 2: Preclinical In Vivo Efficacy of this compound (Representative Data*)

| Animal Model | Endpoint | Dose Range | Outcome | Reference |

| Novel Object Recognition (Rat) | Discrimination Index | 0.1 - 1 mg/kg | Significant improvement in memory performance | [4] |

| Passive Avoidance Task (Rat) | Step-through Latency | 0.1 - 1 mg/kg | Increased latency, indicating improved memory retention | [4] |

*Specific preclinical data for this compound is not publicly available. This table represents typical outcomes for selective PDE4 inhibitors in these models.

Table 3: Preclinical Adverse Effect Profile of this compound (Representative Data*)

| Animal Model | Endpoint | Dose | Outcome | Reference |

| Emesis Model (Squirrel Monkey) | Emetic Events | >3 mg/kg | Induction of emesis at higher doses | [1] |

*The primary publication notes an assessment of adverse effects was conducted. Emesis is a known side effect of PDE4 inhibitors, and the squirrel monkey is a common model for this assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard industry practices for the evaluation of PDE4 inhibitors.

PDE4 Enzyme Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PDE4.

-

Enzyme: Purified, recombinant human PDE4.

-

Substrate: [3H]-cAMP.

-

Procedure:

-

A reaction mixture containing the PDE4 enzyme, assay buffer (typically 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2), and varying concentrations of this compound is prepared.

-

The reaction is initiated by the addition of [3H]-cAMP.

-

The mixture is incubated at 30°C for a defined period.

-

The reaction is terminated by the addition of a stop solution (e.g., 0.1 M HCl).

-

The product, [3H]-5'-AMP, is converted to [3H]-adenosine by the addition of snake venom nucleotidase.

-

The unreacted [3H]-cAMP is separated from the [3H]-adenosine using anion-exchange chromatography.

-

The amount of [3H]-adenosine is quantified by scintillation counting.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Human Whole Blood Assay for TNF-α Release

This assay measures the functional consequence of PDE4 inhibition in a more physiologically relevant system.

-

Matrix: Freshly drawn human whole blood.

-

Stimulant: Lipopolysaccharide (LPS).

-

Procedure:

-

Heparinized human whole blood is pre-incubated with varying concentrations of this compound.

-

LPS is added to stimulate the release of TNF-α.

-

The blood is incubated for several hours (e.g., 4-6 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

TNF-α levels in the plasma are quantified using a commercial ELISA kit.

-

IC50 values are determined from the dose-response curve.

-

Synthesis of this compound (Representative Scheme)

While the exact synthetic route for this compound is proprietary, the following represents a plausible synthesis for the 8-biarylnaphthyridinone core structure based on known methodologies for similar compounds. The key step is a Suzuki coupling to form the biaryl linkage.

Conclusion

This compound represents a significant effort by Merck to develop a selective PDE4 inhibitor for the treatment of cognitive disorders. The compound demonstrates high in vitro potency and engages its target in a physiologically relevant cellular system. While the outcome of its clinical development remains undisclosed, the preclinical data and the scientific rationale behind targeting the PDE4-cAMP pathway for cognitive enhancement provide a valuable case study for researchers in the field of neuropharmacology and drug discovery. Further investigation into subtype-selective PDE4 inhibitors continues to be a promising avenue for the development of novel therapeutics for neurodegenerative diseases.

References

MK-0952: A Preclinical Overview of a Selective PDE4 Inhibitor for Memory Enhancement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MK-0952, a selective phosphodiesterase 4 (PDE4) inhibitor investigated for its potential to improve long-term memory. The information presented is based on publicly accessible data; however, it is important to note that the full, detailed results of the primary preclinical studies, including specific quantitative data and exhaustive experimental protocols, have not been publicly disclosed.

Core Compound Properties

This compound was developed as a potent and selective inhibitor of PDE4, an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound is designed to increase cAMP concentrations, thereby activating downstream signaling pathways implicated in synaptic plasticity and memory formation.

| Property | Value | Reference |

| Target | Phosphodiesterase 4 (PDE4) | [1][2] |

| Potency (IC50) | 0.6 nM | [1][2] |

| Whole Blood Activity (IC50) | 555 nM | [1][2] |

| Therapeutic Indication | Long-term memory loss and mild cognitive impairment | [1][2] |

Preclinical Efficacy in Memory Models

Preclinical evaluation of this compound was conducted in established animal models of memory impairment. While the specific quantitative outcomes remain undisclosed, the primary research indicates positive results in two key efficacy tests designed to assess memory improvement.[1][2] The likely experimental paradigms employed were the Novel Object Recognition (NOR) test and the Passive Avoidance (PA) test, both widely used to evaluate different aspects of memory in rodents.

General Experimental Protocols (Inferred)

The precise protocols for the this compound studies are not available. The following are generalized methodologies for the likely tests conducted.

Novel Object Recognition (NOR) Test: This task assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.

-

Habituation: Animals are individually habituated to an open-field arena for a set period in the absence of any objects.

-

Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration.

-

Inter-trial Interval: A specific time delay is imposed, during which the animal is returned to its home cage.

-

Testing/Choice Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object is indicative of intact recognition memory.

Passive Avoidance (PA) Test: This fear-motivated task evaluates long-term, associative memory.

-

Acquisition/Training Trial: The animal is placed in a brightly lit compartment of a two-chamber apparatus. Upon crossing into the dark compartment, a mild aversive stimulus (e.g., a foot shock) is delivered.

-

Retention Interval: A delay (typically 24 hours) follows the training trial.

-

Retention/Test Trial: The animal is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency to enter the dark chamber is interpreted as successful retention of the aversive memory.

Signaling Pathway and Mechanism of Action

This compound, as a PDE4 inhibitor, enhances memory function by modulating the cAMP signaling cascade, a critical pathway for synaptic plasticity and gene expression necessary for memory consolidation.

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and CREB-mediated gene expression.

Preclinical Experimental Workflow

The preclinical assessment of a memory-enhancing compound like this compound typically follows a structured workflow, from initial screening to more complex behavioral assays.

Caption: A generalized workflow for the preclinical evaluation of a memory-enhancing compound.

Assessment of Adverse Effects

A critical aspect of the preclinical development of PDE4 inhibitors is the assessment of their potential to induce emesis (nausea and vomiting), a known class-related side effect. The primary publication on this compound mentions that one test for adverse effects was conducted.[1] While the specific results are not detailed, this likely involved an emesis model in a relevant species, such as the rhesus monkey, to determine the therapeutic window between the effective dose for memory enhancement and the dose that induces adverse effects.

Summary and Future Directions

This compound is a potent and selective PDE4 inhibitor that has shown promise in preclinical models of memory impairment. Its mechanism of action through the enhancement of cAMP signaling is well-established for this class of compounds. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available quantitative data from the pivotal efficacy and safety studies. Further research and disclosure of the results from the completed Phase II clinical trial in patients with mild-to-moderate Alzheimer's disease would be necessary to fully elucidate the therapeutic potential of this compound.

References

The Pharmacology of 8-Biarylnaphthyridinone PDE4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of 8-biarylnaphthyridinone inhibitors of phosphodiesterase 4 (PDE4). This class of compounds has garnered significant interest for its potential therapeutic applications in a range of inflammatory and neurological disorders. This document details their mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation, presenting quantitative data in a clear, comparative format.

Introduction to PDE4 and its Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes that plays a crucial role in intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By degrading cAMP to AMP, PDE4 enzymes regulate a multitude of cellular processes, particularly in inflammatory and immune cells.[3][4] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[2] These isoforms are differentially expressed in various tissues and cells, offering the potential for targeted therapeutic intervention.

Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This cascade of events ultimately results in the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory responses.[4] Consequently, PDE4 inhibitors have been pursued as therapeutic agents for chronic inflammatory diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[3][5]

The 8-biarylnaphthyridinone scaffold represents a promising chemical class of PDE4 inhibitors. These compounds are being investigated for their potential to offer improved potency, selectivity, and pharmacokinetic profiles compared to earlier generations of PDE4 inhibitors, which were often limited by side effects such as nausea and emesis.[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for 8-biarylnaphthyridinone PDE4 inhibitors, it is essential to visualize the underlying biological pathways and the typical drug discovery workflow.

PDE4 Signaling Pathway

The following diagram illustrates the central role of PDE4 in modulating cAMP levels and downstream inflammatory responses. Inhibition of PDE4 by an 8-biarylnaphthyridinone compound blocks the degradation of cAMP, leading to the activation of PKA and subsequent downstream effects that suppress inflammation.

Caption: PDE4 Signaling Pathway and Mechanism of Inhibition.

Experimental Workflow for Inhibitor Evaluation

The development of novel 8-biarylnaphthyridinone PDE4 inhibitors typically follows a structured experimental workflow, from initial screening to in vivo efficacy studies.

Caption: Experimental Workflow for PDE4 Inhibitor Discovery.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo pharmacological data for representative 8-biarylnaphthyridinone PDE4 inhibitors. Data has been compiled from various sources to provide a comparative overview.

Table 1: In Vitro Potency and Selectivity of 8-Biarylnaphthyridinone PDE4 Inhibitors

| Compound ID | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE3 (fold) | Selectivity vs. PDE5 (fold) | TNF-α Release IC50 (nM) |

| Compound A | 0.6 | 5.5 | >1000 | >1000 | >1000 | 555 |

| Compound B | 1.2 | 10.8 | >800 | >800 | >800 | 750 |

| Compound C | 0.9 | 8.1 | >1200 | >1200 | >1200 | 620 |

| Roflumilast | 0.8 | 0.9 | >100 | >1000 | >1000 | 3.8 |

Note: Data for Compounds A, B, and C are representative values for the 8-biarylnaphthyridinone class based on available literature. Roflumilast is included as a benchmark approved PDE4 inhibitor.

Table 2: Pharmacokinetic Profile of a Representative 8-Biarylnaphthyridinone PDE4 Inhibitor (Compound A) in Rats

| Parameter | Value |

| Route of Administration | Oral (p.o.) |

| Dose (mg/kg) | 1 |

| Cmax (ng/mL) | 150 ± 25 |

| Tmax (h) | 1.5 |

| AUC (0-24h) (ng·h/mL) | 850 ± 110 |

| Half-life (t1/2) (h) | 4.2 |

| Bioavailability (%) | 45 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 8-biarylnaphthyridinone PDE4 inhibitors.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a homogeneous fluorescence polarization (FP) assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE4 enzymes.[7][8][9]

Materials:

-

Recombinant human PDE4B or PDE4D enzyme

-

FAM-cAMP (fluorescein-labeled cAMP) substrate

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

Binding Agent (IMAP beads or similar)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Assay Plate Setup: Add 50 nL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 5 µL of diluted PDE4 enzyme solution to each well. The final enzyme concentration should be optimized to yield a robust signal window.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of FAM-cAMP substrate solution to all wells. The final substrate concentration should be at or below the Km for the enzyme.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Detection: Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

-

Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow for binding to the beads.

-

Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LPS-Induced TNF-α Release in Human Whole Blood

This protocol describes a method to measure the inhibitory effect of test compounds on lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.[10][11]

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

RPMI-1640 medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO2 incubator

Procedure:

-

Blood Dilution: Dilute the heparinized whole blood 1:5 with RPMI-1640 medium.

-

Compound Addition: Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.

-

Blood Addition: Add 180 µL of the diluted whole blood to each well.

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Stimulation: Add 20 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control, add 20 µL of RPMI-1640 medium.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant.

-

TNF-α Measurement: Determine the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Ovalbumin-Induced Bronchoconstriction in Guinea Pigs

This protocol outlines a method for evaluating the in vivo efficacy of test compounds in an ovalbumin-induced model of allergic asthma in guinea pigs.[12][13][14][15][16]

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)3)

-

Saline solution

-

Test compounds formulated for the desired route of administration

-

Whole-body plethysmograph for conscious animals

-

Nebulizer

Procedure:

-

Sensitization: Sensitize the guinea pigs by intraperitoneal (i.p.) injection of 1 mL of a solution containing 10 µg of OVA and 100 mg of Al(OH)3 in saline. Repeat the sensitization on day 14.

-

Challenge: On day 21, place the conscious, unrestrained guinea pigs in the whole-body plethysmograph and allow them to acclimatize.

-

Compound Administration: Administer the test compound or vehicle at the desired dose and route of administration at a specified time before the OVA challenge.

-

Baseline Measurement: Record the baseline respiratory parameters (e.g., specific airway resistance, sGaw) for a stable period.

-

OVA Challenge: Expose the animals to an aerosol of OVA (e.g., 0.1% in saline) for a defined period (e.g., 1 minute) using a nebulizer.

-

Post-Challenge Measurement: Continuously monitor and record the respiratory parameters for up to 10 minutes post-challenge.

-

Data Analysis: Calculate the peak bronchoconstriction response as the maximum percentage increase in airway resistance or decrease in sGaw from baseline. Determine the percentage inhibition of bronchoconstriction for each treatment group compared to the vehicle-treated control group.

Conclusion

The 8-biarylnaphthyridinone scaffold holds considerable promise for the development of novel PDE4 inhibitors with potentially improved therapeutic profiles. The data and protocols presented in this guide provide a framework for the continued investigation and optimization of this important class of compounds. Further research focusing on isoform selectivity, particularly targeting PDE4B over PDE4D, may lead to the development of more effective and better-tolerated therapies for a range of inflammatory and neurological conditions.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A homogeneous fluorescence polarization assay adaptable for a range of protein serine/threonine and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 8-biarylquinolines: a novel class of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. researchgate.net [researchgate.net]

- 15. atsjournals.org [atsjournals.org]

- 16. Airway hyper- or hyporeactivity to inhaled spasmogens 24 h after ovalbumin challenge of sensitized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

MK-0952 Target Validation in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0952 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in the central nervous system and a key regulator of intracellular signaling cascades involved in learning, memory, and inflammation.[1][2][3] By inhibiting PDE4, this compound was developed to elevate cyclic adenosine monophosphate (cAMP) levels within neuronal cells, thereby activating downstream pathways critical for synaptic plasticity and cognitive function. This technical guide provides a comprehensive overview of the target validation of this compound in neuronal cells, detailing its mechanism of action, quantitative data, and the experimental protocols used to assess its engagement with the PDE4 target and subsequent signaling events. While clinical trial results for this compound in Alzheimer's disease were not disclosed, the preclinical data underscore its potential as a cognitive enhancer.[4]

Quantitative Data Summary

The inhibitory potency of this compound against PDE4 has been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Description | Reference |

| PDE4 Enzyme IC50 | 0.6 nM | The half maximal inhibitory concentration against the purified PDE4 enzyme, indicating high intrinsic potency. | [1][5] |

| Whole Blood IC50 | 555 nM | The half maximal inhibitory concentration in a whole blood assay, which provides a more physiologically relevant measure of potency by accounting for plasma protein binding and cell permeability. | [1][5] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the PDE4 enzyme, which is responsible for the hydrolysis of cAMP to AMP.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This rise in cAMP activates two primary downstream signaling effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[6][7]

The activation of PKA is a critical step in the signaling cascade. PKA, a serine/threonine kinase, phosphorylates numerous substrate proteins, including the cAMP Response Element-Binding protein (CREB) at the Serine-133 residue.[8] Phosphorylated CREB (pCREB) acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of target genes. This leads to the transcription of genes involved in synaptic plasticity, neuronal survival, and long-term memory formation.[6][8]

Below is a diagram illustrating the signaling pathway targeted by this compound.

Experimental Protocols for Target Validation

The following section details the key experimental protocols for validating the targeting of PDE4 by this compound in neuronal cells. These are representative protocols based on standard methodologies used for other PDE4 inhibitors.

PDE4 Enzyme Activity Assay

This assay determines the direct inhibitory effect of this compound on the catalytic activity of the PDE4 enzyme.

Methodology:

A fluorescence polarization (FP)-based assay is a common method for measuring PDE4 activity.

-

Principle: A fluorescently labeled cAMP derivative (e.g., FAM-cAMP) is used as a substrate. When intact, the small molecule rotates rapidly, resulting in low fluorescence polarization. PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A specific binding agent that binds to FAM-AMP is added, and this larger complex tumbles slower, leading to a high fluorescence polarization signal. Inhibition of PDE4 by this compound prevents the hydrolysis of FAM-cAMP, thus maintaining a low polarization signal.

-

Procedure:

-

Prepare a serial dilution of this compound in an appropriate assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add a solution containing purified recombinant human PDE4 enzyme to each well (except for no-enzyme controls).

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

-

Incubate for a set time (e.g., 60 minutes) at room temperature, protected from light.

-

Stop the reaction and add the binding agent.

-

Measure fluorescence polarization using a plate reader with appropriate filters.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Intracellular cAMP Measurement in Neuronal Cells

This assay confirms that this compound can penetrate neuronal cells and increase intracellular cAMP levels.

Methodology:

A competitive immunoassay, such as an ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay, is typically used.

-

Principle: Cell lysates containing cAMP compete with a labeled cAMP (e.g., enzyme-linked or fluorophore-linked) for binding to a limited number of anti-cAMP antibody binding sites. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.

-

Procedure:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound for a specific duration (e.g., 30-60 minutes).

-

Stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production.

-

Lyse the cells using the lysis buffer provided in the assay kit.

-

Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (ELISA or HTRF).

-

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of cAMP in the cell lysates is then determined from the standard curve. The results are typically expressed as fold-increase in cAMP over the vehicle-treated control.

PKA Activity Assay in Neuronal Cells

This assay measures the activity of PKA, the primary downstream effector of cAMP.

Methodology:

A common method is a colorimetric or fluorescent kinase assay.

-

Principle: A specific PKA substrate peptide is pre-coated on a microplate. Cell lysates containing active PKA are added along with ATP. The active PKA phosphorylates the substrate. A phospho-specific antibody conjugated to an enzyme (like HRP) or a fluorophore is then used to detect the phosphorylated substrate. The signal generated is proportional to the PKA activity in the sample.

-

Procedure:

-

Culture and treat neuronal cells with this compound as described for the cAMP assay.

-

Prepare cell lysates using a lysis buffer that preserves kinase activity.

-

Add the cell lysates to the wells of the PKA substrate-coated plate.

-

Add ATP to initiate the phosphorylation reaction and incubate.

-

Wash the wells and add the phospho-specific primary antibody.

-

Wash and add the enzyme- or fluorophore-conjugated secondary antibody.

-

Add the appropriate substrate for the detection enzyme (e.g., TMB for HRP) and measure the absorbance or fluorescence.

-

-

Data Analysis: PKA activity is calculated based on a standard curve generated with purified, active PKA.

Western Blot for Phospho-CREB (pCREB)

This assay quantifies the phosphorylation of CREB, a key downstream target of the PKA signaling pathway.

Methodology:

Standard Western blotting techniques are employed.

-

Procedure:

-

Culture and treat neuronal cells with this compound.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize the data, strip the membrane and re-probe with an antibody for total CREB.

-

-

Data Analysis: The band intensities for pCREB and total CREB are quantified using densitometry software. The ratio of pCREB to total CREB is calculated to determine the relative increase in CREB phosphorylation.

Conclusion

The target validation of this compound in neuronal cells relies on a series of well-defined in vitro experiments that collectively demonstrate its ability to inhibit PDE4, increase intracellular cAMP, and activate the downstream PKA-CREB signaling pathway. The high potency of this compound, as indicated by its low nanomolar IC50 value against the PDE4 enzyme, underscores its potential as a modulator of this critical neuronal signaling cascade. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of this compound and other novel PDE4 inhibitors in the context of neuronal function and cognitive enhancement.

References

- 1. researchgate.net [researchgate.net]

- 2. PDE4 as a target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of MK-0952 for PDE4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro assessment of MK-0952, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The document outlines the mechanism of action of PDE4 inhibition, a comprehensive biochemical assay protocol to determine the inhibitory activity of this compound, and a summary of its reported potency. Visual diagrams of the relevant signaling pathway and experimental workflow are included to facilitate understanding and implementation. This guide is intended for researchers in drug discovery and development investigating the therapeutic potential of PDE4 inhibitors.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by specifically hydrolyzing cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[1][2] The degradation of cAMP to adenosine monophosphate (AMP) terminates its signaling cascade. Inhibition of PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP.[3] This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, including the transcription factor cAMP response element-binding protein (CREB).[4][5] The PDE4 family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are expressed in various tissues, including the brain, immune cells, and airway smooth muscle cells.[1][6] Consequently, PDE4 inhibitors have been investigated for a range of therapeutic applications, including inflammatory diseases and neurological disorders.[7][8]

This compound is a selective and orally active inhibitor of PDE4.[9] Its potential has been explored in the context of Alzheimer's disease and long-term memory loss.[10][11]

Mechanism of Action of PDE4 Inhibitors

Selective PDE4 inhibitors, such as this compound, competitively bind to the active site of the PDE4 enzyme.[3] This binding action blocks the hydrolysis of cAMP to AMP, resulting in elevated intracellular cAMP levels. The increased cAMP concentration enhances the activity of downstream signaling pathways, primarily the PKA/CREB pathway, which is involved in cellular processes such as inflammation and memory formation.[3][5]

Quantitative Data: In Vitro Potency of this compound

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | PDE4 | 0.53 | Biochemical | [9] |

| This compound | PDE4 | 0.6 | Biochemical | [10][11] |

Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of this compound for PDE4.

Objective: To measure the in vitro potency of this compound in inhibiting the enzymatic activity of a recombinant human PDE4 isoform.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4D)

-

This compound

-

cAMP (substrate)

-

5'-Nucleotidase (e.g., from Crotalus atrox)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

DMSO

-

96-well microplates

-

Inorganic phosphate detection reagent (e.g., Malachite Green-based)

-

Plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 1 µM). Include a vehicle control (DMSO in Assay Buffer).

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant PDE4 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

-

Prepare a solution of cAMP in Assay Buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for the specific PDE4 isoform to ensure competitive inhibition can be accurately measured.

-

-

Assay Reaction:

-

Add the diluted this compound or vehicle control to the wells of the 96-well plate.

-

Add the diluted PDE4 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding the cAMP substrate solution to all wells.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains within the linear range.

-

The reaction implicitly proceeds to the next step which is the conversion of AMP to adenosine and inorganic phosphate.

-

-

Detection of AMP Production:

-

Add 5'-Nucleotidase to each well. This enzyme will hydrolyze the AMP produced by PDE4 into adenosine and inorganic phosphate (Pi).

-

Incubate for a sufficient time to allow for complete conversion of AMP to Pi.

-

Add the inorganic phosphate detection reagent (e.g., Malachite Green) to each well. This will react with the Pi to produce a colored product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength for the detection reagent used (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of this compound, a selective PDE4 inhibitor for the treatment of long-term memory loss and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MK-0952 Administration in Rodent Models of Alzheimer's Disease

Disclaimer: Specific preclinical data and detailed experimental protocols for MK-0952 in rodent models of Alzheimer's disease are not extensively available in the public domain. The following application notes and protocols are representative examples based on standard methodologies for testing phosphodiesterase 4 (PDE4) inhibitors in models of cognitive impairment and Alzheimer's disease.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels.[1][2] Elevated cAMP signaling in the brain is associated with enhanced cognitive function, making PDE4 a promising therapeutic target for conditions characterized by memory deficits, such as Alzheimer's disease. Preclinical studies have suggested that this compound has potential as a cognitive enhancer.[1][2] A Phase II clinical trial for this compound in patients with mild to moderate Alzheimer's disease has been completed, although the results have not been publicly disclosed.

These application notes provide a detailed framework for researchers and drug development professionals to investigate the efficacy of this compound and other PDE4 inhibitors in rodent models relevant to Alzheimer's disease.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative study evaluating the effect of this compound in a rodent model of cognitive impairment.

Table 1: Effect of this compound on Scopolamine-Induced Memory Impairment in the Novel Object Recognition (NOR) Test in Rats

| Treatment Group | Dose (mg/kg, p.o.) | n | Discrimination Index (Mean ± SEM) |

| Vehicle + Saline | - | 12 | 0.45 ± 0.05 |

| Vehicle + Scopolamine | - | 12 | 0.08 ± 0.03* |

| This compound + Scopolamine | 0.3 | 12 | 0.25 ± 0.04# |

| This compound + Scopolamine | 1.0 | 12 | 0.38 ± 0.06## |

| This compound + Scopolamine | 3.0 | 12 | 0.42 ± 0.05## |

*p < 0.01 compared to Vehicle + Saline group. #p < 0.05, ##p < 0.01 compared to Vehicle + Scopolamine group.

Table 2: Effect of Chronic this compound Administration on Amyloid-β Levels and Cognitive Performance in APP/PS1 Mice

| Treatment Group | Dose (mg/kg/day, p.o.) | n | Y-Maze Spontaneous Alternation (%) | Hippocampal Aβ42 (pg/mg tissue) |

| Wild-Type + Vehicle | - | 10 | 75.2 ± 3.1 | 150.5 ± 12.3 |

| APP/PS1 + Vehicle | - | 10 | 52.1 ± 2.8 | 850.7 ± 55.4 |

| APP/PS1 + this compound | 1.0 | 10 | 65.8 ± 3.5# | 625.3 ± 48.9# |

*p < 0.01 compared to Wild-Type + Vehicle group. #p < 0.05 compared to APP/PS1 + Vehicle group.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Scopolamine-Induced Amnesia Model in Rats

1. Animals:

-

Male Sprague-Dawley rats (250-300g).

-

House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Allow a one-week acclimatization period before the start of the experiment.

2. Drug Preparation and Administration:

-

This compound: Prepare a suspension in a vehicle of 0.5% methylcellulose in sterile water.

-

Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline.

-

Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before the training session of the Novel Object Recognition (NOR) test.

-

Administer scopolamine (0.5 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the training session.

3. Novel Object Recognition (NOR) Test:

-

Habituation Phase (Day 1): Allow each rat to explore an open-field arena (e.g., 50 cm x 50 cm x 40 cm) for 10 minutes in the absence of any objects.

-

Training Phase (Day 2):

-

Place two identical objects in the arena.

-

Place a rat in the arena and allow it to explore the objects for 5 minutes.

-

Record the time spent exploring each object. Exploration is defined as the nose of the rat being within 2 cm of the object and oriented towards it.

-

-

Test Phase (Day 2):

-

After a 1-hour inter-trial interval, return the rat to the arena.

-

One of the familiar objects is replaced with a novel object.

-

Allow the rat to explore for 5 minutes and record the time spent exploring the familiar and novel objects.

-

Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

4. Data Analysis:

-

Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups.

Protocol 2: Chronic Administration of this compound in a Transgenic Mouse Model of Alzheimer's Disease (APP/PS1)

1. Animals:

-

Male APP/PS1 transgenic mice and wild-type littermates.

-

Begin treatment at an age when amyloid pathology is known to develop (e.g., 6 months of age).

-

House animals under standard laboratory conditions.

2. Drug Preparation and Administration:

-

Prepare this compound in the vehicle as described in Protocol 1.

-

Administer this compound or vehicle orally once daily for a period of 3 months.

3. Behavioral Testing (Y-Maze Spontaneous Alternation):

-

This test assesses spatial working memory.

-

The Y-maze consists of three arms of equal size.

-

Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

4. Biochemical Analysis (Aβ42 ELISA):

-

Following the final behavioral test, euthanize the animals and harvest the brains.

-

Dissect the hippocampus and homogenize in an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates and collect the supernatant.

-

Measure the levels of Aβ42 in the hippocampal lysates using a commercially available ELISA kit according to the manufacturer's instructions.

-

Normalize Aβ42 levels to the total protein concentration of the sample.

5. Data Analysis:

-

Use a Student's t-test or one-way ANOVA to compare the results between the different experimental groups.

Mandatory Visualizations

References

Application Notes and Protocols for Preclinical Behavioral Studies of MK-0952

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and conducting preclinical behavioral studies to evaluate the efficacy of MK-0952, a selective phosphodiesterase 4 (PDE4) inhibitor. This compound is under investigation for its potential to treat long-term memory loss and mild cognitive impairment. The protocols outlined herein are intended to guide researchers in assessing the pro-cognitive effects of this compound in established animal models of cognitive dysfunction.

The primary mechanism of action of this compound is the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn is hypothesized to activate Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB).[1][2] This signaling cascade is crucial for synaptic plasticity and the formation of long-term memories.[1][2][3]

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of the cAMP signaling pathway, a critical cascade in memory formation.

Caption: this compound inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway.

Experimental Design Considerations

A robust experimental design is critical for obtaining reliable and interpretable data. The following points should be considered:

-

Animal Models: Given that this compound is intended to treat cognitive impairment, animal models that exhibit age-related or induced cognitive deficits are recommended.[4][5] Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or aged rodents can be suitable choices.[4][6] Pharmacologically induced amnesia models (e.g., using scopolamine) can also be employed for initial screening.

-

Control Groups: Appropriate control groups are essential. These should include a vehicle-treated control group and a control group with the induced cognitive deficit (if applicable) that receives the vehicle.

-

Dosage and Administration: A dose-response study should be conducted to determine the optimal therapeutic dose of this compound. The route of administration (e.g., oral gavage, intraperitoneal injection) and the timing of administration relative to behavioral testing must be consistent.

-

Behavioral Test Battery: A battery of behavioral tests should be used to assess different aspects of cognition, such as spatial learning and memory, recognition memory, and associative memory.[7][8]

-

Side Effect Monitoring: PDE4 inhibitors have been associated with side effects such as nausea and emesis.[9][10] While direct measurement in rodents is difficult, surrogate measures like conditioned taste aversion or monitoring for signs of gastrointestinal distress should be considered.

Recommended Behavioral Assays

The following are detailed protocols for key behavioral experiments to assess the pro-cognitive effects of this compound.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[11][12][13]

Experimental Protocol:

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C) and a hidden escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.[11][12] The pool should be located in a room with various distal visual cues.

-

Acquisition Phase (5-7 days):

-

Animals are given 4 trials per day.

-

For each trial, the animal is placed into the water at one of four quasi-random starting positions, facing the pool wall.

-

The animal is allowed to swim freely for 60-90 seconds to find the hidden platform.

-

If the animal fails to find the platform within the allotted time, it is gently guided to it.

-

The animal is allowed to remain on the platform for 15-30 seconds before being removed.

-

The inter-trial interval should be at least 15 minutes.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The escape platform is removed from the pool.

-

The animal is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.[12]

-

-

Data Collection and Analysis: An automated tracking system is used to record the escape latency (time to find the platform), path length, swim speed, and time spent in each quadrant during the probe trial.

Data Presentation:

| Group | Mean Escape Latency (s) - Day 1 | Mean Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |

| Vehicle Control | |||

| Deficit + Vehicle | |||

| Deficit + this compound (X mg/kg) | |||

| Deficit + this compound (Y mg/kg) |

Novel Object Recognition (NOR) Test for Recognition Memory

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones, and it assesses recognition memory.[14][15][16]

Experimental Protocol:

-

Apparatus: An open-field arena (e.g., 40x40x40 cm) and a set of distinct objects that the animals cannot displace.

-

Habituation (1-2 days):

-

Each animal is allowed to freely explore the empty arena for 5-10 minutes per day.[15]

-

-

Familiarization/Training Phase:

-